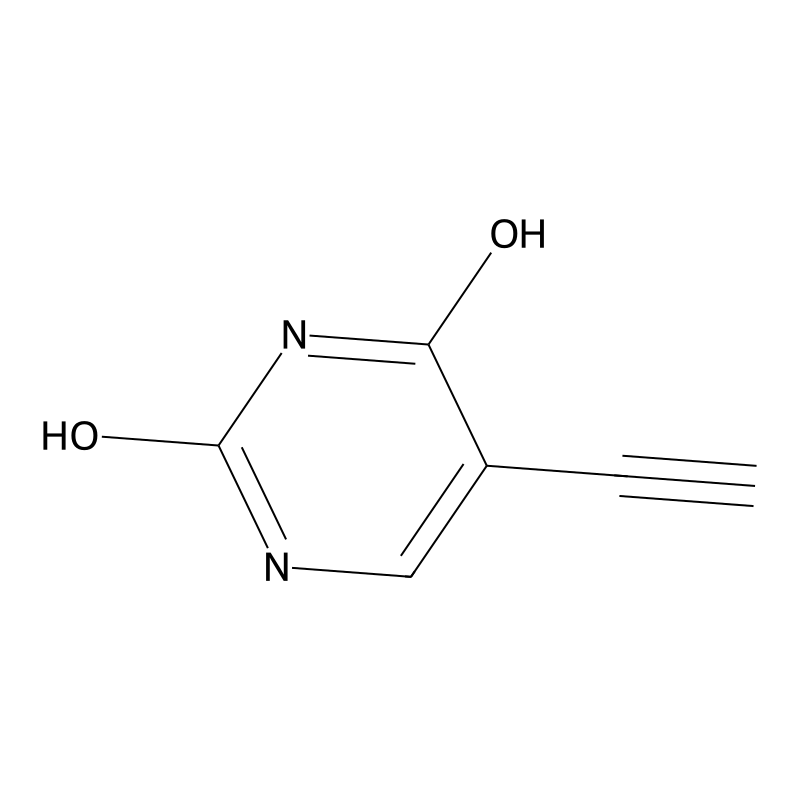

Eniluracil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Eniluracil is a drug that has been investigated in scientific research primarily for its potential application in cancer treatment. Its main function revolves around enhancing the effects of another chemotherapy drug, Fluorouracil (5-FU) [].

Eniluracil and Dihydropyrimidine Dehydrogenase (DPD) Inhibition

Here's the mechanism: 5-FU works by disrupting the synthesis of DNA, a crucial step for cancer cell growth. However, the body naturally breaks down 5-FU through an enzyme called Dihydropyrimidine Dehydrogenase (DPD) []. Eniluracil acts as a DPD inhibitor. By inactivating DPD, eniluracil allows for higher concentrations of 5-FU to remain active within the body, potentially leading to a more potent anti-cancer effect [, ].

Combination Therapy with Fluorouracil

This strategy of combining eniluracil with 5-FU has been explored in several clinical trials for various cancer types, including colorectal cancer []. The treatment regimen known as FOLFIRI (folinic acid, 5-FU, leucovorin, irinotecan) has been investigated with the addition of eniluracil, resulting in the combination therapy called XELIRI [].

While some studies have shown promising results with XELIRI, particularly in terms of improved tumor response rates, further research is needed to determine its long-term efficacy and optimal dosing strategies [].

Eniluracil, also known as 5-ethynyluracil, is a synthetic analog of uracil that functions primarily as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the catabolism of pyrimidines, particularly in the breakdown of the chemotherapeutic agent 5-fluorouracil (5-FU). By inhibiting DPD, Eniluracil significantly increases the bioavailability of 5-FU, allowing for prolonged exposure of tumor cells to this drug, which enhances its therapeutic efficacy in cancer treatment .

In laboratory settings, Eniluracil can be synthesized through methods such as Sonogashira coupling, which utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

The synthesis of Eniluracil can be achieved through several methods:

- Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base. It has been shown to be effective for large-scale preparation .

- Conventional Organic Synthesis: Various synthetic pathways can be utilized to create the ethynyl group and modify uracil derivatives to yield Eniluracil.

- Reagent-Based Approaches: Specific reagents can be employed to facilitate transformations that lead to the desired compound structure.

Eniluracil is primarily used in oncology as an adjunct therapy with 5-FU for treating various cancers, including colorectal cancer. Its ability to enhance the effectiveness of 5-FU makes it an important compound in chemotherapy protocols. Additionally, research continues into its potential applications in other therapeutic areas due to its unique mechanism of action .

Studies have demonstrated that Eniluracil interacts significantly with DPD and alters the pharmacokinetics of 5-FU. By inhibiting DPD, Eniluracil not only enhances the efficacy of 5-FU but also reduces its required dosage, potentially minimizing side effects associated with higher doses. Interaction studies also highlight how Eniluracil can modify metabolic pathways involving pyrimidine metabolism, influencing both therapeutic outcomes and toxicity profiles .

Eniluracil shares structural similarities with other pyrimidine analogs but is unique due to its irreversible inhibition of DPD. Below are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 5-Fluorouracil | Antimetabolite affecting DNA synthesis | Widely used chemotherapeutic agent |

| Capecitabine | Prodrug converted to 5-fluorouracil | Oral administration option |

| Uridine | Precursor for RNA synthesis | Natural nucleoside |

| Dihydropyrimidine | Intermediate in pyrimidine metabolism | Not an inhibitor but part of metabolism |

Eniluracil stands out due to its specific action on DPD, leading to enhanced efficacy and bioavailability for treatments involving 5-FU, which is not shared by these other compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Eniluracil is an orally-active fluoropyrimidine analogue. Eniluracil inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.3.-.-]

DPYD [HSA:1806] [KO:K00207]

Other CAS

Wikipedia

Dates

Czito BG, Hong TJ, Cohen DP, Tyler DS, Lee CG, Anscher MS, Ludwig KA, Seigler HF, Mantyh C, Morse MA, Lockhart AC, Petros WP, Honeycutt W, Spector NL, Ertel PJ, Mangum SG, Hurwitz HI: A Phase I trial of preoperative eniluracil plus 5-fluorouracil and radiation for locally advanced or unresectable adenocarcinoma of the rectum and colon. Int J Radiat Oncol Biol Phys. 2004 Mar 1;58(3):779-85. [PMID:14967434]

Yip D, Karapetis C, Strickland AH, Steer C, Holford C, Knight S, Harper P: A dose-escalating study of oral eniluracil/5-fluorouracil plus oxaliplatin in patients with advanced gastrointestinal malignancies. Ann Oncol. 2003 Jun;14(6):864-6. [PMID:12796023]